1-(2-Methylmercaptophenyl)piperazine

Overview

Description

The compound "1-(2-Methylmercaptophenyl)piperazine" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of related compounds. Piperazine derivatives are of significant interest due to their pharmacological properties and their use as intermediates in the synthesis of various pharmaceutical agents .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from different precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Another example is the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . These methods highlight the complexity and versatility of synthetic routes for piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . Similarly, the vibrational and electronic properties of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine were investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, with DFT calculations aiding in the assignment of vibrational frequencies .

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be inferred from their chemical structure and the presence of functional groups. The study of 4-(2,3-dichlorophenyl)piperazin-1-ium picrate shows that in the crystal structure, the cations and anions are interconnected via several N—H⋯O and C—H⋯O hydrogen bonds, indicating potential sites for chemical reactivity . The electron density isosurface with molecular electrostatic potential (MEP) mapping can also provide insights into the charge density distribution and sites of chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized by their spectroscopic data and thermodynamic parameters. The NBO analysis can reveal stability arising from hyperconjugative interactions and charge delocalization . The HOMO-LUMO gap is an important parameter that can influence the chemical and physical properties of these compounds, as seen in the similar gap for the methoxy and chlorophenyl derivatives . The antidepressant and antianxiety activities of some piperazine derivatives have been investigated, showing significant pharmacological effects .

Scientific Research Applications

Antimicrobial Polymers

- Scientific Field: Biomedical Sector, Healthcare Products, Water Purification Systems, and Food Packaging .

- Application Summary: Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . These polymers are an advanced approach to dealing with the problems associated with small molecules that restrict their applications in a broad spectrum .

- Results/Outcomes: The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Proteomics Research

- Scientific Field: Proteomics Research .

- Application Summary: “1-(2-Methylmercaptophenyl)piperazine” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Results/Outcomes: The specific results or outcomes obtained from the use of “1-(2-Methylmercaptophenyl)piperazine” in proteomics research were not detailed in the sources .

Drug Discovery

- Scientific Field: Medicinal Chemistry, Pharmaceutical Industry .

- Application Summary: Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

- Results/Outcomes: The specific results or outcomes obtained from the use of piperazine-based compounds in drug discovery were not detailed in the sources .

Chemical Synthesis

- Scientific Field: Chemical Synthesis .

- Application Summary: Piperazine is used in the synthesis of a wide variety of chemical compounds, including pharmaceuticals . It is involved in the C–H functionalization of the carbon atoms of the piperazine ring .

- Results/Outcomes: The specific results or outcomes obtained from the use of piperazine in chemical synthesis were not detailed in the sources .

Biochemical Research

- Scientific Field: Biochemical Research .

- Application Summary: “1-(2-Methylmercaptophenyl)piperazine” is a specialty product used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms .

- Results/Outcomes: The specific results or outcomes obtained from the use of “1-(2-Methylmercaptophenyl)piperazine” in biochemical research were not detailed in the sources .

Safety And Hazards

properties

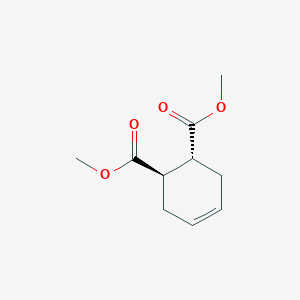

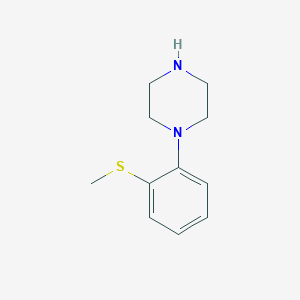

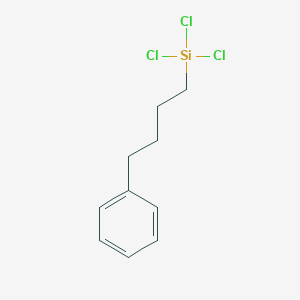

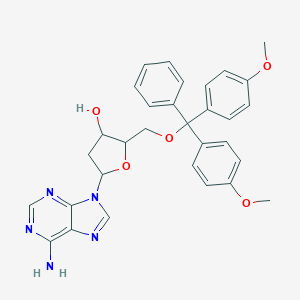

IUPAC Name |

1-(2-methylsulfanylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJURXTXLCOIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371685 | |

| Record name | 1-[2-(methylthio)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylmercaptophenyl)piperazine | |

CAS RN |

1013-24-7 | |

| Record name | 1-[2-(Methylthio)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(methylthio)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1013-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Anthracenedione, 1-amino-2-[[2-(dimethylamino)ethyl]thio]-4-(phenylamino)-](/img/structure/B93844.png)